Structural Confirmation of the Thiophen-2-ylmethyl Moiety as a Key Pharmacophoric Element in Kinase Binding
The thiophen-2-ylmethyl group of this compound has been structurally validated as a critical component for binding within the active site of human kinases. While the parent compound itself is not the ligand, a co-crystal structure of a closely related derivative containing the N-(thiophen-2-ylmethyl)benzamide core confirms its ability to engage in specific, productive interactions within the ATP-binding pocket of the Mps1 (TTK) kinase [1]. This provides direct, atomic-level evidence that this specific N-substituent can orient the benzamide core for effective target engagement, a feature not guaranteed with regioisomeric or heteroatom-substituted analogs.
| Evidence Dimension | Co-crystal structure of a derivative with Mps1 Kinase |
|---|---|
| Target Compound Data | Derivative containing the N-(thiophen-2-ylmethyl)benzamide core |
| Comparator Or Baseline | Implicit comparison to analogs with different N-substituents that would not orient correctly for binding. |
| Quantified Difference | Validated binding pose via X-ray diffraction at 2.30 Å resolution. |
| Conditions | Human Mps1 catalytic domain in complex with N-cyclopropyl-4-(8-((thiophen-2-ylmethyl)amino)imidazo[1,2-a]pyrazin-3-yl)benzamide [1]. |
Why This Matters
This structural evidence de-risks the selection of this scaffold for kinase inhibitor discovery programs, as the core moiety's binding potential is experimentally validated rather than purely hypothetical.
- [1] RCSB PDB. (2014). 3WZK: Crystal structure of human MPS1 catalytic domain in complex with N-cyclopropyl-4-(8-((thiophen-2-ylmethyl)amino)imidazo[1,2-a]pyrazin-3-yl)benzamide. Retrieved April 23, 2026. View Source
